molecular formula C6H4ClN3S B2528460 4-Chloro-2,1,3-benzothiadiazol-5-amine CAS No. 30536-36-8

4-Chloro-2,1,3-benzothiadiazol-5-amine

Cat. No.: B2528460
CAS No.: 30536-36-8
M. Wt: 185.63
InChI Key: RAFNDUBDHJMEDU-UHFFFAOYSA-N
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Description

4-Chloro-2,1,3-benzothiadiazol-5-amine is a heterocyclic compound with the molecular formula C6H4ClN3S. It is part of the benzothiadiazole family, which is known for its diverse applications in various fields, including chemistry, biology, and materials science. This compound is characterized by the presence of a chlorine atom and an amine group attached to a benzothiadiazole ring, making it a versatile building block for the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,1,3-benzothiadiazol-5-amine typically involves the chlorination of 2,1,3-benzothiadiazole followed by amination. One common method starts with 2,1,3-benzothiadiazole, which is chlorinated using thionyl chloride in the presence of a base such as pyridine. The resulting 4-chloro-2,1,3-benzothiadiazole is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,1,3-benzothiadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzothiadiazoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-Chloro-2,1,3-benzothiadiazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2,1,3-benzothiadiazol-5-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interacting with DNA, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

  • 5-Chloro-2,1,3-benzothiadiazol-4-amine
  • 4-Amino-5-chloro-2,1,3-benzothiadiazole
  • 5-Chloro-2,1,3-benzothiadiazol-4-amine

Comparison: 4-Chloro-2,1,3-benzothiadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over molecular interactions is required. Compared to its analogs, it may offer better performance in certain chemical reactions and biological assays .

Properties

IUPAC Name

4-chloro-2,1,3-benzothiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c7-5-3(8)1-2-4-6(5)10-11-9-4/h1-2H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFNDUBDHJMEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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